Divergent Product Distributions in Lewis Acid‑Promoted Ene Reactions with Cyclohexene
In TiCl₄‑promoted reactions with cyclohexene, acetoxymethyl vinyl ketone (AMVK) yields a mixture of ene and chloro‑substituted products, whereas methyl vinyl ketone (MVK) and methoxymethyl vinyl ketone (MMVK) produce only cyclobutane, formal ene, and chloro‑substituted products with differing distributions. The acetoxymethyl group introduces unique chloro‑substituted pathways not observed with the simpler analogs [REFS‑1].
| Evidence Dimension | Reaction outcome with cyclohexene promoted by TiCl₄ |
|---|---|
| Target Compound Data | Mixture of ene and chloro‑substituted products |
| Comparator Or Baseline | Methyl vinyl ketone and methoxymethyl vinyl ketone produce cyclobutane, ene, and chloro‑substituted products |
| Quantified Difference | Qualitative difference in product distribution |
| Conditions | TiCl₄‑promoted reaction with cyclohexene |
Why This Matters
Users requiring a specific chloro‑substituted or ene product may find AMVK essential; substitution with MVK or MMVK alters the reaction manifold and product profile.
- [1] Lewis acid promoted reactions of α,β‑unsaturated aldehydes and ketones with alkenes. OSTI ID: 7107530. View Source
